molecular formula C12H16ClNO2 B1441475 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride CAS No. 1354960-69-2

2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride

Cat. No. B1441475
CAS RN: 1354960-69-2
M. Wt: 241.71 g/mol
InChI Key: UMEDILICRQZHAL-UHFFFAOYSA-N
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Description

The closest compounds I found are “(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” and “2-(Morpholin-3-yl)acetic acid hydrochloride”. These compounds are solid in physical form . They are stored at normal temperature and in a refrigerator , respectively.


Molecular Structure Analysis

The molecular structure of “2-(Morpholin-3-yl)acetic acid hydrochloride” is represented by the InChI code 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Morpholin-3-yl)acetic acid hydrochloride” include a molecular weight of 181.62, a solid physical form, and a storage temperature of room temperature . It also has an InChI code of 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H .

Scientific Research Applications

Synthesis of Tertiary Aminoalkanol Hydrochlorides

A series of tertiary aminoalkanol hydrochlorides, including those derived from 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride, was synthesized and tested for antitumor activity. These compounds, obtained by nucleophilic addition of Grignard reagents to amino ketone, were explored for their potential in cancer treatment. The study involved confirming the structure of these compounds through NMR and IR spectra, with a particular focus on their potential as biologically active compounds. The absence of a carbonyl stretching band in the IR spectra and the presence of OH proton resonance in the H NMR spectra were noted as key structural features (Isakhanyan et al., 2016).

Antibacterial Activity

A similar study focused on the synthesis of tertiary aminoalkanols hydrochlorides, aiming to identify biologically active compounds, particularly those with antibacterial properties. The study involved synthesizing and testing compounds for their antibacterial activity, highlighting the importance of these compounds in medical research, especially for their potential use in treating bacterial infections (Isakhanyan et al., 2014).

Synthesis of Neurokinin-1 Receptor Antagonist

Another compound related to 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride, a neurokinin-1 receptor antagonist, was developed and tested for its solubility, effectiveness in pre-clinical tests, and potential clinical applications in treating conditions like emesis and depression. The synthesis process and the compound's potential clinical relevance were outlined, highlighting the compound's significance in therapeutic applications (Harrison et al., 2001).

Synthesis of Antidepressive Compounds

Further research involved the synthesis of morpholine hydrochloride derivatives with potential antidepressive activity. The study emphasized the synthesis process and the subsequent testing for antidepressant activities, indicating the compound's potential for further investigation in the field of mental health (Yuan, 2012).

Safety And Hazards

The safety information for “2-(Morpholin-3-yl)acetic acid hydrochloride” includes a GHS07 pictogram, a warning signal word, and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

2-morpholin-3-yl-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEDILICRQZHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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